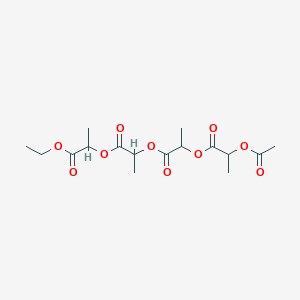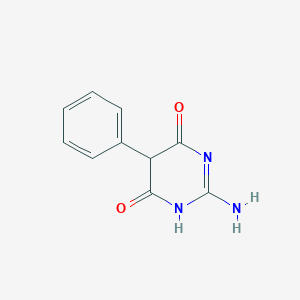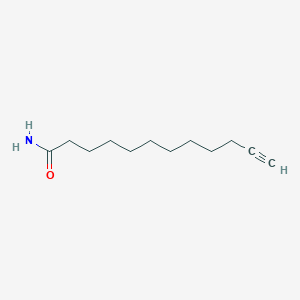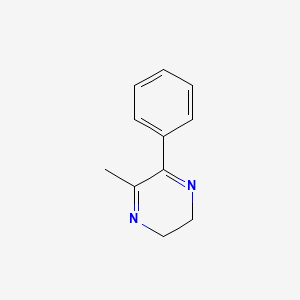
5-Methyl-6-phenyl-2,3-dihydropyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-6-phenyl-2,3-dihydropyrazine is a heterocyclic compound belonging to the dihydropyrazine family This compound is characterized by a pyrazine ring with a methyl group at the 5-position and a phenyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-6-phenyl-2,3-dihydropyrazine typically involves the reaction of diacetyl with ethylenediamine in diethyl ether. . The reaction conditions often require careful control of temperature and solvent composition to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the starting materials and solvents.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-6-phenyl-2,3-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazine derivatives.
Reduction: Reduction reactions can convert it to more saturated compounds.
Substitution: Substitution reactions, particularly at the methyl and phenyl groups, can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogens, acids, or bases under controlled conditions.
Major Products Formed:
Oxidation: Pyrazine derivatives.
Reduction: Saturated dihydropyrazine compounds.
Substitution: Various substituted pyrazine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Methyl-6-phenyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Methyl-6-phenyl-2,3-dihydropyrazine involves its ability to tautomerize between imine and enamine forms. This tautomerization is facilitated by hydrogen transfer mechanisms, which can be either intramolecular or intermolecular with the assistance of water molecules . The compound’s ability to generate radicals and interact with DNA suggests its involvement in pathways related to apoptosis and DNA damage .
Vergleich Mit ähnlichen Verbindungen
- 5,6-Dimethyl-2,3-dihydropyrazine
- 2,2,5,6-Tetramethyl-2,3-dihydropyrazine
- 3,6-Dihydropyrazine-2,5-dipropionic acid
Comparison: 5-Methyl-6-phenyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to other dihydropyrazines, it exhibits higher activation energies for tautomerism and a greater tendency to form radicals under physiological conditions . This makes it particularly valuable in studies related to DNA damage and apoptosis.
Eigenschaften
CAS-Nummer |
20542-79-4 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
5-methyl-6-phenyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C11H12N2/c1-9-11(13-8-7-12-9)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
FGGFOMQKNPYSGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NCCN=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


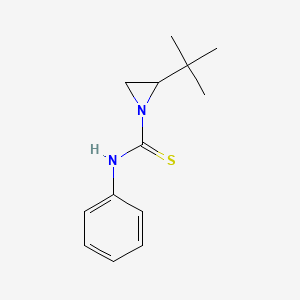

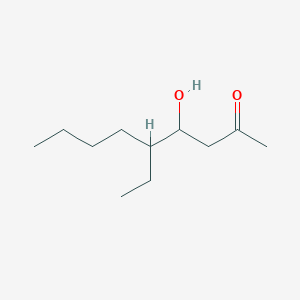
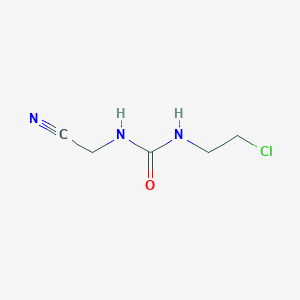
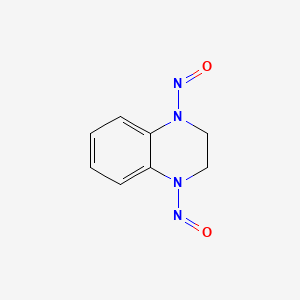
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)


![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
